Cas no 1258722-29-0 (N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide)

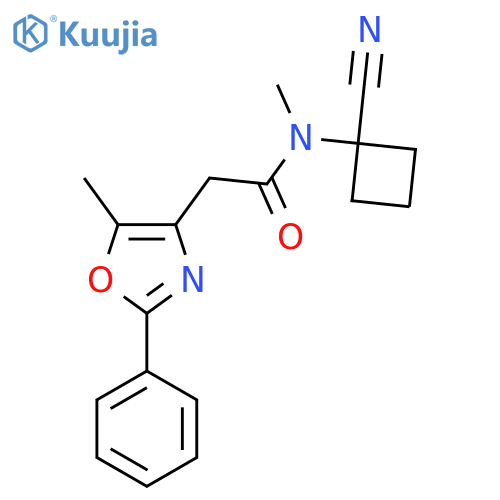

1258722-29-0 structure

商品名:N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide

N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide

- EN300-26681263

- Z878668530

- AKOS034649252

- 1258722-29-0

-

- インチ: 1S/C18H19N3O2/c1-13-15(20-17(23-13)14-7-4-3-5-8-14)11-16(22)21(2)18(12-19)9-6-10-18/h3-5,7-8H,6,9-11H2,1-2H3

- InChIKey: GSLSTRLGZPKDEB-UHFFFAOYSA-N

- ほほえんだ: O=C(CC1=C(C)OC(C2C=CC=CC=2)=N1)N(C)C1(C#N)CCC1

計算された属性

- せいみつぶんしりょう: 309.147726857g/mol

- どういたいしつりょう: 309.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 488

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 70.1Ų

N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26681263-0.05g |

N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide |

1258722-29-0 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

1258722-29-0 (N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide) 関連製品

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量